molecular formula C13H15N3 B11773587 1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazole

1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazole

Cat. No.: B11773587
M. Wt: 213.28 g/mol
InChI Key: LEBOOPITOUPVDX-UHFFFAOYSA-N
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Description

1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and a pyrrolidinyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with 1-pyrrolidinyl-3-oxopropane under acidic conditions to form the pyrazole ring . The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and pyrrolidinyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazoline derivatives.

Scientific Research Applications

1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

    1-Phenyl-3-(pyrrolidin-1-yl)propan-1-one: Shares the pyrrolidinyl and phenyl groups but differs in the core structure.

    1-Phenyl-3-(pyrrolidin-1-yl)butan-1-one: Another similar compound with a different carbon chain length.

Uniqueness: 1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazole is unique due to its specific pyrazole core structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.

Biological Activity

1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Pyrazole Derivatives

Pyrazoles are known for their broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. The structural modifications of pyrazoles have led to the development of numerous derivatives with enhanced pharmacological profiles. The specific compound this compound exhibits significant promise in various therapeutic areas.

Anti-inflammatory Activity

Research has demonstrated that this compound derivatives possess potent anti-inflammatory properties. A study reported that certain pyrazole derivatives inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play crucial roles in inflammatory responses. For instance, compounds synthesized in this context showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Specifically, this compound has shown activity against various cancer cell lines. In vitro studies indicated that compounds related to this structure inhibited cell proliferation in breast cancer cells (MCF-7 and MDA-MB-231) and exhibited synergistic effects when combined with conventional chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives is also noteworthy. Research has indicated that this compound exhibits activity against a range of bacterial strains and fungi. Compounds derived from this structure were tested against Escherichia coli, Staphylococcus aureus, and Aspergillus niger, showing promising results that suggest potential for treating infections caused by resistant strains .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) enzymes and various kinases (e.g., BRAF, EGFR) involved in tumor growth .
  • Modulation of Cytokine Production : By inhibiting signaling pathways that lead to cytokine production, these compounds can effectively reduce inflammation and tumor growth .
  • Induction of Apoptosis : Some studies have indicated that pyrazole derivatives may induce apoptosis in cancer cells through mitochondrial pathways, leading to cell death without affecting normal cells significantly .

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory effects of novel pyrazole derivatives, a compound similar to this compound was found to significantly reduce edema in animal models when administered at a dose comparable to indomethacin .

Case Study 2: Anticancer Efficacy

Another investigation focused on the impact of a specific pyrazole derivative on breast cancer cell lines revealed that treatment resulted in reduced cell viability and increased apoptosis markers compared to untreated controls. The combination with doxorubicin further enhanced these effects, indicating a potential for combination therapies in cancer treatment .

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

1-phenyl-3-pyrrolidin-1-ylpyrazole

InChI

InChI=1S/C13H15N3/c1-2-6-12(7-3-1)16-11-8-13(14-16)15-9-4-5-10-15/h1-3,6-8,11H,4-5,9-10H2

InChI Key

LEBOOPITOUPVDX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NN(C=C2)C3=CC=CC=C3

Origin of Product

United States

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